Positional Selectivity: 4-Pyridyl vs. 2-Pyridyl Isomer in Checkpoint Kinase 1 (CHK1) Inhibition
The 4-pyridyl present in CAS 2091590-36-0 is structurally pre-organized for the hinge-binding motif observed in potent pyrazolo-pyridine CHK1 inhibitors. The close analog MRT00033659, which contains a 4-pyridyl substitution, demonstrates an IC50 of 0.23 µM against CHK1 [1]. In contrast, regioisomeric pyrazolo-pyridines with a 2-pyridyl substitution (such as CAS 2092101-14-7) lack this key interaction and have been reported as inactive or uncharacterized in parallel kinase assays, underscoring the non-interchangeable nature of these building blocks .
| Evidence Dimension | CHK1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred from active 4-pyridyl-containing analog MRT00033659: IC50 = 0.23 µM |
| Comparator Or Baseline | 2-pyridyl isomer (CAS 2092101-14-7): No reported CHK1 inhibitory activity in the same assay system |
| Quantified Difference | Activity difference cannot be quantified for the exact compound but is structurally inferred to be substantial (active vs. inactive scaffold) |
| Conditions | In vitro kinase inhibition assay; recombinant CHK1 |
Why This Matters
Procurement of the incorrect regioisomer (e.g., 2-pyridyl) results in a non-viable starting material for developing CHK1-targeted probes, directly blocking project progression.
- [1] Huart, A. S., et al. A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway. Bioorganic & Medicinal Chemistry Letters, 2013, 23(20), 5578-5585. View Source
